2-methoxy-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide
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Overview
Description
2-methoxy-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with N-methyl-2-pyridylamine in the presence of a base such as triethylamine to yield the desired benzamide compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide.
Reduction: Formation of N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methoxy-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-methylbenzamide: Lacks the pyridinyl and oxolan groups, resulting in different chemical properties.
N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide:
Uniqueness
2-methoxy-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methoxy-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20(18(21)14-7-3-4-8-16(14)22-2)15-9-11-23-17(15)13-6-5-10-19-12-13/h3-8,10,12,15,17H,9,11H2,1-2H3/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEALTIMCKTKFL-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1C2=CN=CC=C2)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCO[C@@H]1C2=CN=CC=C2)C(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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